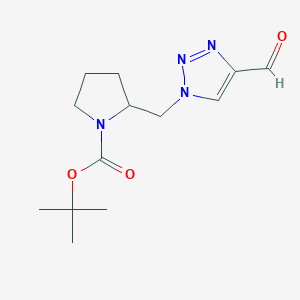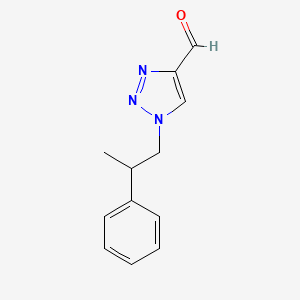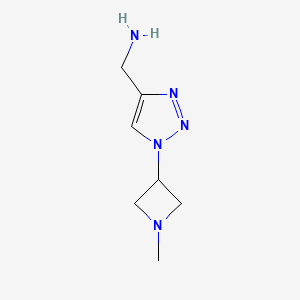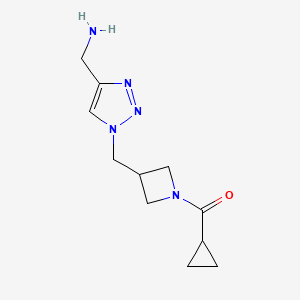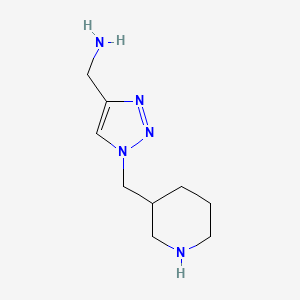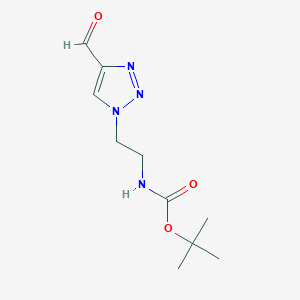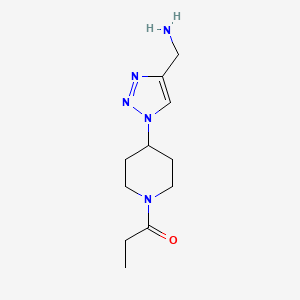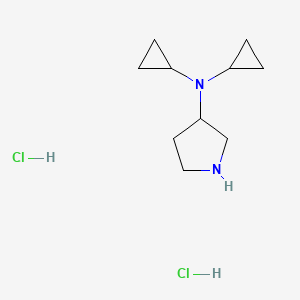![molecular formula C11H18ClNO2 B1481351 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2092709-85-6](/img/structure/B1481351.png)
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also has a ketone group, which is a functional group characterized by a carbonyl group (C=O) linked to two other carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar structures. For example, protodeboronation of pinacol boronic esters has been used in the synthesis of complex organic compounds . Another method involves the reaction of amidoximes with isatoic anhydrides .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound is involved in various synthetic pathways, highlighting its utility in organic chemistry. For instance, it participates in the Reformatsky reaction with methyl 1-bromocyclohexanecarboxylate and zinc to form 3-aryl-2-[2-(or 4-)hydroxyphenyl]-2-azaspiro[3.5]nonan-1-ones through an organozinc reagent's addition across the C=N double bond and subsequent intramolecular cyclization. This reaction underlines the compound's reactivity and potential for constructing complex spirocyclic architectures, essential for medicinal chemistry and material science applications (Nikiforova et al., 2021).
Antimycobacterial Activity
The antimycobacterial potential of derivatives of this compound, particularly in one-pot synthesis methods, has been explored. New 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives showed varying degrees of inhibition against M. tuberculosis H37Rv. This application is crucial for developing new therapeutic agents against tuberculosis, underscoring the compound's significance in drug discovery (Özlen Güzel et al., 2006).
Enantioselective Synthesis
The compound also plays a role in the enantioselective synthesis of chiral intermediates, such as in the preparation of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key intermediate for (-)-cephalotaxine. The process involves a series of chemical transformations, including the Curtius rearrangement, to install an α-nitrogen substituent with high stereochemical fidelity. This method is pivotal for the synthesis of biologically active molecules, demonstrating the compound's versatility in asymmetric synthesis (J. D'angelo, F. Dumas, M. Pizzonero, 2005).
Propriétés
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-10(15)13-6-9(7-14)11(8-13)3-1-2-4-11/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOLGJIQOAUALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



